N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a sulfonyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can be compared with other thiazole derivatives and sulfonyl compounds:
Similar Compounds: Thiazole derivatives such as thiazole-4-carboxamide and sulfonyl compounds like sulfonylureas.
Uniqueness: The combination of the thiazole ring, dimethylphenyl group, and sulfonylacetamide moiety gives this compound unique chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and biological activities make it a valuable subject of study in scientific research.
Biological Activity
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological mechanisms, and efficacy based on diverse research findings.
- Molecular Formula : C21H22N2O3S
- Molecular Weight : 390.48 g/mol
- CAS Number : 476673-62-8
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. The biological activity of this compound can be attributed to its ability to induce apoptosis and autophagy in cancer cells.
- Induction of Apoptosis : The compound triggers programmed cell death in various cancer cell lines.
- Autophagy Activation : It also promotes autophagy, a process that helps in the degradation and recycling of cellular components, which can contribute to cell survival under stress conditions.
Efficacy Against Cancer Cell Lines
Studies have evaluated the compound's potency against several cancer types:
Cancer Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Melanoma | A375 | 6.5 | Apoptosis and autophagy induction |
Pancreatic Cancer | PANC-1 | 7.2 | Cell cycle arrest and apoptosis |
Chronic Myeloid Leukemia (CML) | K562 | 5.8 | Induction of apoptosis |
Case Studies
- Melanoma Treatment : In a study involving A375 xenograft models, this compound demonstrated a significant reduction in tumor growth, indicating its potential as an effective therapeutic agent for melanoma .
- Multi-drug Resistant Cancers : The compound showed efficacy against resistant forms of cancer, suggesting it could be beneficial for patients with limited treatment options .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a promising candidate for further development in clinical settings.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-13-4-5-15(10-14(13)2)18-11-27-20(21-18)22-19(23)12-28(24,25)17-8-6-16(26-3)7-9-17/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWZXTGEIWNTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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